5-(1,3-benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole
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Overview
Description
5-(2H-1,3-Benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a complex organic compound that features a benzodioxole moiety linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Nitration: The benzodioxole derivative is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Triazole Formation: The nitrated benzodioxole is reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-Benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used but may include various substituted triazoles.
Scientific Research Applications
5-(2H-1,3-Benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating the mechanisms of enzyme inhibition and the development of new biochemical assays.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the triazole ring and nitro group.
2-(2H-1,3-Benzodioxol-5-yloxy)acetic acid: This compound also features the benzodioxole moiety but has an acetic acid group instead of the triazole ring.
Uniqueness
5-(2H-1,3-Benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole is unique due to its combination of a benzodioxole moiety with a triazole ring and a nitro group
Properties
Molecular Formula |
C10H8N4O5 |
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Molecular Weight |
264.19 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yloxy)-1-methyl-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C10H8N4O5/c1-13-10(11-9(12-13)14(15)16)19-6-2-3-7-8(4-6)18-5-17-7/h2-4H,5H2,1H3 |
InChI Key |
JPFYJENBZNJCOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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